molecular formula C15H24N2O3 B15075187 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate CAS No. 70146-08-6

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate

Cat. No.: B15075187
CAS No.: 70146-08-6
M. Wt: 280.36 g/mol
InChI Key: RZHNDBVTCQOYCF-UHFFFAOYSA-N
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Description

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is a chemical compound with the molecular formula C15H24N2O3 and a molecular weight of 280.37 g/mol . It is known for its unique structure, which includes an ethoxyethyl group, a diethylamino group, and a phenylcarbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate typically involves the reaction of 3-(diethylamino)phenyl isocyanate with 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-(diethylamino)phenyl isocyanate+2-ethoxyethanol2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate\text{3-(diethylamino)phenyl isocyanate} + \text{2-ethoxyethanol} \rightarrow \text{this compound} 3-(diethylamino)phenyl isocyanate+2-ethoxyethanol→2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with similar conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl N-(2-ethylphenyl)carbamate
  • 2-Ethoxyethyl N-(3-trifluoromethylphenyl)carbamate
  • 2-Ethoxyethyl N-(2,3-xylyl)carbamate
  • 2-Ethoxyethyl N-(2,3-dichlorophenyl)carbamate

Uniqueness

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

CAS No.

70146-08-6

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

2-ethoxyethyl N-[3-(diethylamino)phenyl]carbamate

InChI

InChI=1S/C15H24N2O3/c1-4-17(5-2)14-9-7-8-13(12-14)16-15(18)20-11-10-19-6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,16,18)

InChI Key

RZHNDBVTCQOYCF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NC(=O)OCCOCC

Origin of Product

United States

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